Bienvenue dans la boutique en ligne BenchChem!

Benserazide Hydrochloride

Parkinson's Disease Enzymology Drug Discovery

Procure Benserazide Hydrochloride when your research demands maximal peripheral AADC inhibition with a high-potency, low-concentration profile (IC50 = 0.53 µM). With 10-fold greater in vivo potency than carbidopa, it achieves superior levodopa brain bioavailability at lower effective doses, minimizing off-target effects. It is the inhibitor of choice for developing controlled-release levodopa formulations and validating stability-indicating HPLC methods due to its unique degradation profile.

Molecular Formula C10H16ClN3O5
Molecular Weight 293.70 g/mol
CAS No. 14919-77-8
Cat. No. B001306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenserazide Hydrochloride
CAS14919-77-8
SynonymsBENSERAZIDE HYDROCHLORIDE;  Benserazide HCl;  14919-77-8;  Benzerazide hydrochloride;  2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride
Molecular FormulaC10H16ClN3O5
Molecular Weight293.70 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
InChIInChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
InChIKeyULFCBIUXQQYDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benserazide Hydrochloride (CAS 14919-77-8): A Potent Peripheral AADC Inhibitor for Levodopa Adjunct Research and Industrial Sourcing


Benserazide hydrochloride (Ro 4-4602) is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor, widely co-administered with levodopa in Parkinson's disease research and therapy [1]. As a hydrazine derivative, it prevents the premature decarboxylation of levodopa outside the central nervous system, thereby increasing cerebral dopamine bioavailability [1][2]. It is an irreversible inhibitor with sub-micromolar potency and is characterized by high aqueous solubility and light sensitivity [3][4]. Its primary application is in combination products (e.g., Madopar®) to enhance levodopa efficacy while reducing peripheral adverse effects .

Why Carbidopa or NSD-1015 Cannot Simply Replace Benserazide Hydrochloride in Experimental and Formulation Workflows


Peripheral AADC inhibitors are not functionally interchangeable. Benserazide and its closest clinical alternative, carbidopa, exhibit marked quantitative differences in potency, dose-response profiles, and central nervous system permeability [1][2]. Additionally, benserazide's unique stability and solubility characteristics dictate specific formulation and storage requirements that alternatives may not meet [3]. Even within the same pharmacological class, the optimal inhibitor choice depends on the specific experimental or therapeutic objective—whether maximizing peripheral blockade, minimizing central interference, or ensuring long-term compound integrity [4]. The evidence below quantifies these critical distinctions.

Quantitative Differentiation of Benserazide Hydrochloride: Head-to-Head Data Against Carbidopa and In-Class Alternatives


In Vitro AADC Inhibition Potency: Benserazide HCl vs. Carbidopa

Benserazide hydrochloride demonstrates superior in vitro potency as an aromatic L-amino acid decarboxylase (AADC) inhibitor compared to carbidopa. Specifically, benserazide inhibits AADC with an IC50 of 0.53 µM , whereas carbidopa inhibits the same enzyme with an IC50 of 29 ± 2 µM . This represents an approximately 55-fold difference in molar potency under comparable assay conditions.

Parkinson's Disease Enzymology Drug Discovery

In Vivo Peripheral AADC Inhibition: Benserazide HCl is 10-Fold More Potent than Carbidopa

In a direct comparative study in rodents and healthy human volunteers, benserazide was found to be approximately 10 times more potent than carbidopa as an inhibitor of peripheral AADC [1][2]. This in vivo potency advantage translates to a lower effective dose required to achieve equivalent peripheral decarboxylase inhibition, as demonstrated by levodopa pharmacokinetic modulation.

Pharmacology Parkinson's Disease Animal Models

Dose-Dependent Central Nervous System Penetration: Benserazide HCl vs. Carbidopa

At lower doses (e.g., 10 mg/kg i.p. in rats), only benserazide significantly decreased striatal AADC activity, whereas carbidopa did not [1]. At higher doses (50 mg/kg i.p.), both compounds inhibited central AADC activity, indicating that benserazide crosses the blood-brain barrier more readily at moderate doses. This dose-dependent central activity is a key differentiator from carbidopa, which is strictly peripherally acting under normal conditions [2].

Neuropharmacology Parkinson's Disease Blood-Brain Barrier

Solubility and Stability Profile: Benserazide Hydrochloride vs. Carbidopa

Benserazide hydrochloride exhibits high aqueous solubility (>30 mg/mL, up to 56-59 mg/mL in water and DMSO), facilitating in vitro and in vivo formulation [1]. However, it is light-sensitive and unstable in solution; lyophilized powder is stable for 36 months at -20°C, but solutions degrade within 1-3 months even at -20°C [2]. In contrast, carbidopa has lower water solubility and different stability characteristics, requiring alternative storage and handling protocols [3].

Formulation Development Analytical Chemistry Compound Handling

Pharmacokinetic Profile: Half-Life and Excretion Differences

Benserazide exhibits a short plasma half-life of less than 30 minutes [1], and approximately 85-90% of an oral dose is excreted in urine within 12 hours, primarily as metabolites [2][3]. In contrast, carbidopa has a longer half-life of approximately 2 hours and is metabolized to different major metabolites [4]. This rapid elimination profile of benserazide necessitates more frequent dosing in clinical regimens but also limits systemic accumulation.

Pharmacokinetics Drug Metabolism Clinical Pharmacology

High-Value Application Scenarios for Benserazide Hydrochloride Based on Quantitative Differentiation Evidence


In Vitro AADC Inhibition Assays Requiring Sub-Micromolar Potency

Use benserazide hydrochloride when experimental design demands high-potency AADC inhibition at low compound concentrations (IC50 = 0.53 µM). This minimizes solvent effects and reduces the risk of off-target interactions common with higher concentrations of less potent inhibitors like carbidopa [1][2]. Suitable for cell-free enzymatic assays, cell culture studies, and biochemical characterization of AADC activity.

In Vivo Pharmacological Studies Aiming for Maximal Peripheral Levodopa Sparing

Employ benserazide in rodent or human studies where maximal peripheral AADC inhibition is required to increase levodopa brain availability. Its 10-fold higher in vivo potency compared to carbidopa allows for lower effective doses, reducing potential compound-related side effects and simplifying formulation [1][2]. Ideal for Parkinson's disease models and levodopa pharmacokinetic/pharmacodynamic investigations.

Formulation Development of Controlled-Release Levodopa Combinations

Select benserazide as the peripheral AADC inhibitor of choice for developing controlled-release or gastroretentive levodopa formulations. Its high potency and favorable tolerability profile, combined with the ability to achieve sustained DOPA plasma concentrations in hydrodynamically balanced systems (Madopar HBS), provide a proven pathway for reducing motor fluctuations [1][2]. Procurement for pharmaceutical development should prioritize high-purity, well-characterized material.

Analytical Method Development and Quality Control

Utilize benserazide hydrochloride reference standards for developing and validating stability-indicating HPLC methods. Its known impurity profile (e.g., impurity B) and sensitivity to degradation require robust analytical methods, making it a valuable compound for method development and quality control in pharmaceutical analysis [1][2]. Suitable for QC laboratories and contract research organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benserazide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.